molecular formula C17H28N2O4 B261388 N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

Numéro de catalogue B261388
Poids moléculaire: 324.4 g/mol
Clé InChI: HHGBVGXQAOVTMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed symptoms similar to Parkinson's disease after consuming a contaminated batch of a designer drug. Since then, MPTP has been used extensively in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies.

Mécanisme D'action

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of this compound is the selective degeneration of dopaminergic neurons in the brain. This leads to a decrease in dopamine levels in the striatum and the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models is that it closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. This allows researchers to study the underlying mechanisms of the disease and test potential therapies in a more relevant model. However, there are also limitations to using this compound. For example, this compound only selectively damages dopaminergic neurons, whereas Parkinson's disease affects multiple cell types in the brain. Additionally, the use of this compound in animal models does not fully replicate the complex pathophysiology of Parkinson's disease in humans.

Orientations Futures

There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. One area of focus is the development of new therapies that can protect dopaminergic neurons from the toxic effects of this compound and other neurotoxins. Another area of focus is the use of this compound in combination with other neurotoxins to create animal models that more closely replicate the pathophysiology of Parkinson's disease in humans. Additionally, researchers are exploring the use of this compound in combination with imaging techniques to better understand the progression of Parkinson's disease and to develop new diagnostic tools.

Méthodes De Synthèse

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and morpholine. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to yield the corresponding amine. Finally, the amine is reacted with propylene oxide to form this compound.

Applications De Recherche Scientifique

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is primarily used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies. This compound is selectively taken up by dopaminergic neurons in the brain, where it is converted to a toxic metabolite that damages the mitochondria and leads to cell death. This process closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. By studying the effects of this compound on animal models, researchers can gain insight into the underlying mechanisms of Parkinson's disease and test potential therapies.

Propriétés

Formule moléculaire

C17H28N2O4

Poids moléculaire

324.4 g/mol

Nom IUPAC

3-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C17H28N2O4/c1-20-15-11-14(12-16(21-2)17(15)22-3)13-18-5-4-6-19-7-9-23-10-8-19/h11-12,18H,4-10,13H2,1-3H3

Clé InChI

HHGBVGXQAOVTMB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

SMILES canonique

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.